
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol is a synthetic organic compound with the molecular formula C8H8ClF5O3
Vorbereitungsmethoden
The synthesis of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of hydroxyl and carbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol include:
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione: Shares similar halogenation patterns and functional groups.
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-(trifluoromethyl)-2-hepten-4-one:
Eigenschaften
CAS-Nummer |
101517-11-7 |
|---|---|
Molekularformel |
C8H8ClF5O3 |
Molekulargewicht |
282.59 g/mol |
IUPAC-Name |
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C8H8ClF5O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
InChI-Schlüssel |
RPPNTTQJCLRAMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


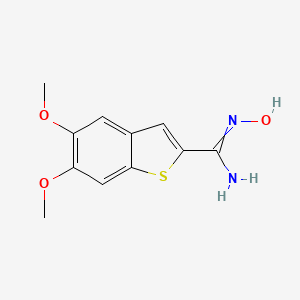
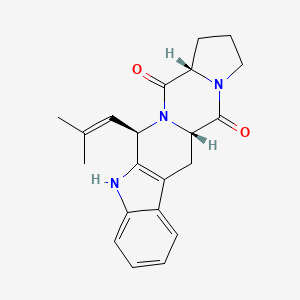

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

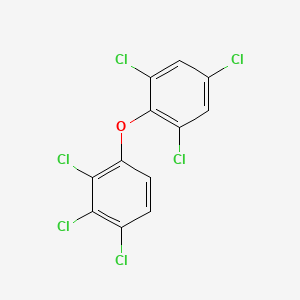

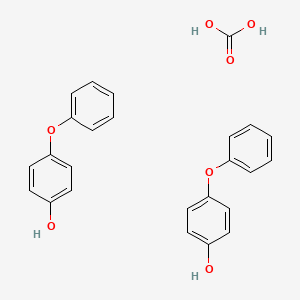
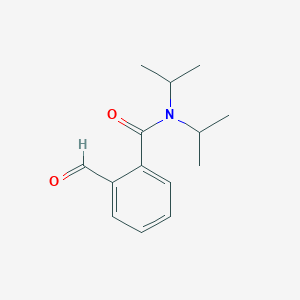
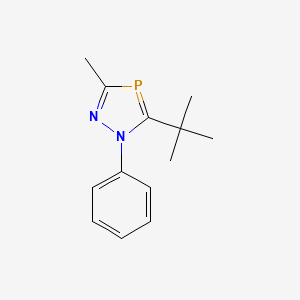
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

